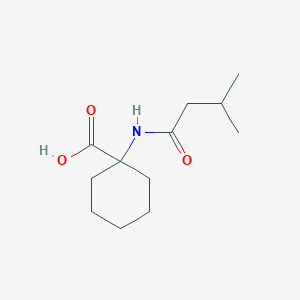
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid, also known as 1-MBCH or 1-Methylbutanamido-cyclohexane-1-carboxylic acid, is a cyclic carboxylic acid that has been widely used in scientific research and industrial applications. It is a versatile organic compound that can be used in various chemical reactions and processes. This compound has been studied for its potential applications in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials. In addition, 1-MBCH has been used in the synthesis of biochemicals, in the production of food additives, and in the development of new catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is not completely understood. However, the compound is known to act as an acid catalyst in certain reactions and is believed to be involved in the formation of covalent bonds between molecules. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may also play a role in the formation of hydrogen bonds between molecules, which could be important for the regulation of biochemical processes.
Biochemical and Physiological Effects
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may act as an inhibitor of certain enzymes and may also be involved in the regulation of cell signaling pathways. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid may have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a highly versatile compound that can be used in various chemical reactions and processes. However, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is also associated with some limitations. It is a highly reactive compound and is prone to decomposition if not handled properly. In addition, it is a toxic compound and should be handled with caution.
Future Directions
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has several potential applications in the future. It could be used in the development of new pharmaceuticals, in the production of polymers, and in the synthesis of biochemicals. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid could be used in the production of food additives and in the development of new catalysts. Furthermore, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid could be studied for its potential biochemical and physiological effects, as well as its potential role in the regulation of cell signaling pathways.
Synthesis Methods
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid can be synthesized from the reaction of 1-methylbutanamido-cyclohexane-1-carboxylic acid with an appropriate base. The reaction involves the formation of a cyclic intermediate, which is then converted to the desired product via a series of steps. The reaction is typically performed in aqueous solution at a temperature range of 0-100°C.
Scientific Research Applications
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials. In addition, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid has been used in the synthesis of biochemicals, in the production of food additives, and in the development of new catalysts.
properties
IUPAC Name |
1-(3-methylbutanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(2)8-10(14)13-12(11(15)16)6-4-3-5-7-12/h9H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARBXMBYWLNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1(CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640770 |
Source


|
| Record name | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
652172-82-2 |
Source


|
| Record name | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6613861.png)
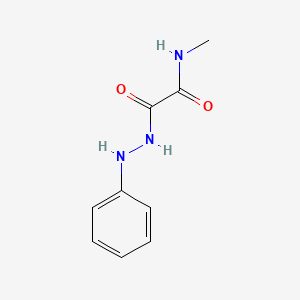
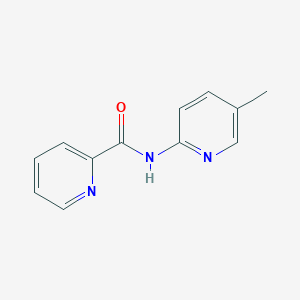
![5H-Indeno[2,1-b]quinoline, 5-methyl-11-phenyl-](/img/structure/B6613884.png)
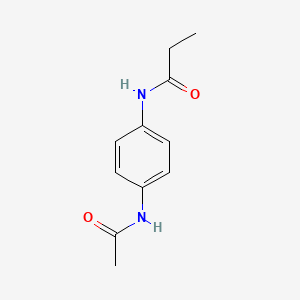
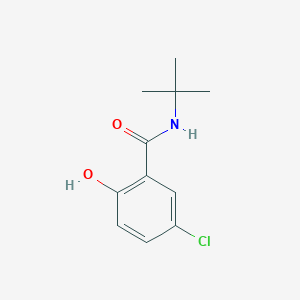

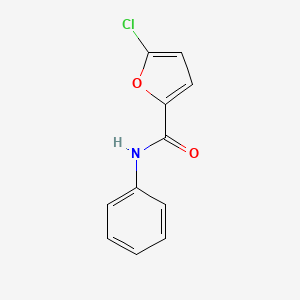

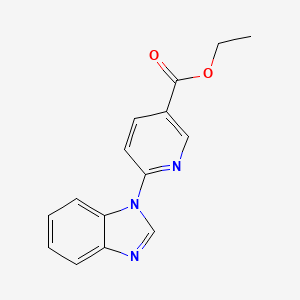

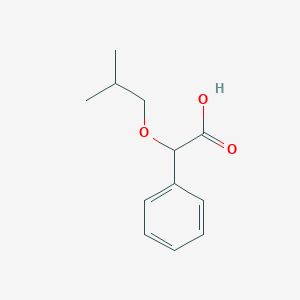
![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)
![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)